molecular formula C17H16Cl2F4O3 B587406 Meperfluthrin CAS No. 915288-13-0

Meperfluthrin

Cat. No. B587406
CAS RN: 915288-13-0
M. Wt: 415.206
InChI Key: MWFQAAWRPDRKDG-KOLCDFICSA-N
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Description

Meperfluthrin is a novel sanitary cyhalothrin insecticide . It belongs to the pyrethroids and has a high liquid solubility and hydrophobicity . It is a common active ingredient in mosquito coils and is widely used in electric mosquito coils . It is highly effective and easy-to-use with low toxicity .


Synthesis Analysis

This compound synthesis is based on the replacement of the cyano group commonly used in high-efficiency pyrethroids . It is invented by Jiangsu Yangnong Chemical Company Limited in China and belongs to a fluorine-containing insecticide with optical isomers .


Molecular Structure Analysis

The molecular formula of this compound is C17H16Cl2F4O3 . It has an average mass of 415.207 Da and a monoisotopic mass of 414.041260 Da .


Chemical Reactions Analysis

This compound belongs to the pyrethroid class of insecticides which act on the voltage-gated sodium channel of insects by altering the gating, causing quick knockdown, paralysis, and death .


Physical And Chemical Properties Analysis

This compound is a light gray to light brown solid . It has a melting point of 72~75℃, vapor pressure of 686.2Pa (200℃), specific gravity of 12329g/ml . It is insoluble in water, easily soluble in toluene, chloroform, acetone, dichloromethane, dimethylformamide, and other organic solvents .

Scientific Research Applications

Toxicity and Safety Concerns

  • Case Reports of Poisoning : Meperfluthrin, a novel sanitary cyhalothrin insecticide, has been involved in cases of poisoning. Ingestion, particularly in children, has led to severe symptoms including dyspnea and seizures, indicating its neurotoxic and pulmonary toxicity (Zheng, Zhang, Hong, & Lou, 2021). Similar cases have been reported, underscoring the need for caution in its use and storage (Lou et al., 2020).

  • Subacute Toxicity Studies : Research on weanling rats exposed to this compound revealed its potential liver toxicity. Elevated ALT levels and liver weight changes were noted, suggesting that this compound can cause liver damage with prolonged exposure (Pei-yu, 2013).

Efficacy in Pest Control

  • Comparative Study Against Mosquito Species : this compound was compared with other pyrethroids for its effectiveness against various mosquito species. It showed significant toxicity, suggesting its utility in mosquito control (Bibbs et al., 2018).

  • Synergistic Effects with Other Compounds : Studies on this compound's efficacy when combined with essential oils revealed that certain combinations can enhance its insecticidal activity. This points to potential new applications in mosquito control strategies (Yuan et al., 2019).

Environmental and Health Impacts

  • Prenatal Exposure Detection : Investigation into fetal exposure to environmental pesticides, including this compound, highlighted the importance of analyzing different biological matrices. This research contributes to understanding the environmental impact and potential health risks of this compound use (Ostrea et al., 2009).

  • Endocrine Disrupting Potential : An assessment of hormone receptor activities indicated that pyrethroid insecticides, potentially including this compound, might disrupt multiple nuclear hormone receptors. This raises concerns about their possible impact on human endocrine and reproductive systems (Du et al., 2010).

Mechanism of Action

Target of Action

Meperfluthrin, a novel sanitary cyhalothrin insecticide , primarily targets the presynaptic voltage-gated sodium channels in the nerve membranes of insects . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for the normal functioning of the nervous system.

Mode of Action

This compound acts as a broad-spectrum insecticide with contact and inhalation activity . It interacts with its targets, the sodium channels, by disrupting the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the disruption of sodium ion transport across neuronal membranes . This disruption leads to a failure in the propagation of action potentials, resulting in the paralysis and eventual death of the insect. Furthermore, this compound has been shown to induce myocardial cell apoptosis, as indicated by the elevation of pro-apoptotic markers, including caspase 3 and P53 .

Pharmacokinetics

It is known that this compound has a high liquid solubility and hydrophobicity , which may influence its absorption and distribution in organisms. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of this compound’s action is the rapid knockdown of insects . On a molecular and cellular level, this compound causes neurotoxic effects and pulmonary toxicity . In a case of human poisoning, symptoms included severe dyspnea and uncontrolled seizures . In animal models, this compound exposure has been associated with myocardial cell apoptosis and histopathological alterations in the heart .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the effectiveness of this compound-based mosquito repellents is reduced by air movement . Additionally, the toxicity of this compound to non-target organisms may be influenced by its optical isomerism . More research is needed to fully understand how various environmental factors influence the action of this compound.

Safety and Hazards

Meperfluthrin can cause skin irritation . It is very toxic to aquatic life with long-lasting effects . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . If swallowed, it is advised to rinse mouth with water and not induce vomiting .

Future Directions

There are only a few reports of Meperfluthrin poisoning causing lung injury in children . More research is needed to understand the effects of this compound poisoning and to develop specific detoxification drugs for this compound poisoning .

Biochemical Analysis

Biochemical Properties

Meperfluthrin shows high insecticidal activities with less dosage . It affects insects’ presynaptic voltage gate sodium channels in nerve membranes, causing rapid knockdown . The implication of this compound in cell apoptosis has been validated using a molecular docking approach, which revealed a high affinity of this compound for binding with caspase-3 .

Cellular Effects

Oral this compound poisoning shows neurotoxic effects and pulmonary toxicity . It can cause severe respiratory and neurological symptoms . It has been reported to cause severe dyspnea and uncontrolled seizures in a 16-month-old infant who accidentally ingested this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has a high affinity for binding with caspase-3, indicating its role in inducing apoptosis .

Temporal Effects in Laboratory Settings

It has been reported that a 16-month-old boy who accidentally ingested this compound exhibited severe dyspnea and uncontrolled seizures, which were finally controlled by the intravenous infusion of propofol .

Dosage Effects in Animal Models

Animal experiments have shown that the oral lethal dose 50% (LD50) of this compound is greater than 500 mg/kg . Thus, oral this compound mainly causes mild toxic symptoms which can recover well in a short term . Severe respiratory and neurological symptoms were observed in a case where the patient’s total oral dose of this compound was about 11 mg/kg, far below the LD50 in rats .

Metabolic Pathways

It is known that this compound affects insects’ presynaptic voltage gate sodium channels in nerve membranes .

Transport and Distribution

Due to its high liquid solubility and hydrophobicity, it can be inferred that this compound may easily cross cell membranes .

Subcellular Localization

Due to its high liquid solubility and hydrophobicity, it can be inferred that this compound may easily cross cell membranes and localize in various subcellular compartments .

properties

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2F4O3/c1-17(2)9(4-10(18)19)11(17)16(24)26-6-8-14(22)12(20)7(5-25-3)13(21)15(8)23/h4,9,11H,5-6H2,1-3H3/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFQAAWRPDRKDG-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058217
Record name Meperfluthrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915288-13-0
Record name Meperfluthrin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915288130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meperfluthrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl (1R)-trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
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Record name MEPERFLUTHRIN
Source FDA Global Substance Registration System (GSRS)
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